2,3,6-Trifluoro-L-fenilalanina

Descripción general

Descripción

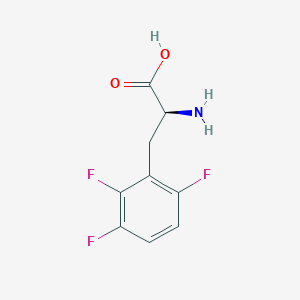

2,3,6-Trifluoro-L-phenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,6-Trifluoro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluoro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección por Terahercios en Diagnóstico Biomédico

2,3,6-Trifluoro-L-fenilalanina: se ha utilizado en el desarrollo de sensores de terahercios (THz) para aplicaciones biomédicas . Estos sensores están diseñados para detectar y diferenciar aminoácidos esenciales como la L-Valina y la L-Fenilalanina, que son cruciales para diagnosticar diversas enfermedades. Las características únicas de absorción del compuesto en el rango de THz lo convierten en un excelente candidato para mejorar la sensibilidad y la especificidad de estos sensores.

Terapia de Captura de Neutrones de Boro (BNCT)

En el tratamiento del cáncer, This compound desempeña un papel en la BNCT, un tipo de radioterapia . Se utiliza para aumentar la absorción de compuestos que contienen boro en las células cancerosas, que luego son atacadas por neutrones térmicos para destruir las células tumorales sin afectar el tejido sano circundante.

Ingeniería y Estabilidad de Proteínas

La incorporación de aminoácidos fluorados como This compound en las proteínas puede mejorar significativamente su estabilidad . Esto es particularmente beneficioso para las proteínas terapéuticas y las vacunas, donde la mayor vida útil y la resistencia a la degradación son cruciales.

Desarrollo Farmacéutico

This compound: sirve como compuesto principal en el desarrollo de fármacos, con derivados actualmente en ensayos clínicos para el tratamiento del cáncer y las infecciones bacterianas. Su estructura modificada permite la creación de agentes terapéuticos más efectivos y específicos.

Estudios de Impacto Ambiental

Los científicos ambientales utilizan This compound para estudiar los efectos de los compuestos fluorados en los ecosistemas. La investigación incluye la investigación de su acumulación en el medio ambiente y sus posibles efectos adversos en los organismos acuáticos y los microorganismos del suelo.

Ciencia de Materiales

En la ciencia de materiales, This compound contribuye a la síntesis de nuevos materiales con propiedades mejoradas . Sus atributos estructurales únicos pueden conducir al desarrollo de materiales avanzados para diversas aplicaciones, incluidas las tecnologías antimicrobianas y fotónicas.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation and serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mecanismo De Acción

Target of Action

2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of 2,3,6-Trifluoro-L-phenylalanine are likely to be the same enzymes and receptors that interact with phenylalanine.

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

The biochemical pathways affected by 2,3,6-Trifluoro-L-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, 2,3,6-Trifluoro-L-phenylalanine may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .

Análisis Bioquímico

Biochemical Properties

2,3,6-Trifluoro-L-phenylalanine plays a crucial role in biochemical reactions due to its unique structure. The fluorine atoms in its structure can influence the compound’s reactivity and interactions with other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been shown to interact with cytochrome P450 enzymes, fluorinases, and other enzymes involved in the synthesis of fluorinated compounds . These interactions can lead to changes in enzyme activity, substrate specificity, and overall biochemical pathways.

Cellular Effects

2,3,6-Trifluoro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 2,3,6-Trifluoro-L-phenylalanine into proteins can affect protein folding, stability, and function . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and gene expression patterns .

Molecular Mechanism

The molecular mechanism of 2,3,6-Trifluoro-L-phenylalanine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2,3,6-Trifluoro-L-phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,6-Trifluoro-L-phenylalanine can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2,3,6-Trifluoro-L-phenylalanine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3,6-Trifluoro-L-phenylalanine vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and toxicity . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

2,3,6-Trifluoro-L-phenylalanine is involved in various metabolic pathways, including those related to phenylalanine metabolism. This compound can interact with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia lyase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the production of key metabolites, affecting overall metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of 2,3,6-Trifluoro-L-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of phenylalanine and its analogs across cell membranes . This transporter plays a crucial role in the localization and accumulation of 2,3,6-Trifluoro-L-phenylalanine within specific tissues, influencing its biochemical effects.

Subcellular Localization

The subcellular localization of 2,3,6-Trifluoro-L-phenylalanine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303981 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-60-8 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)